molecular formula C12H20ClNO B010211 2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide CAS No. 105838-50-4

2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide

Cat. No.: B010211
CAS No.: 105838-50-4
M. Wt: 229.74 g/mol
InChI Key: FLUMHSYXYCELKC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide ( 105838-50-4) is a specialized organic compound with the molecular formula C 12 H 20 ClNO and a molecular weight of 229.75 g/mol. This acetamide derivative is built on a 1,7,7-trimethylbicyclo[2.2.1]heptane (bornane or camphane) skeleton, a privileged structure in synthetic and medicinal chemistry, which is functionalized with a chloroacetamide group at the 2- exo -position . The compound serves as a versatile building block in organic synthesis, particularly for the development of novel bioactive molecules. Its structure, featuring a reactive chlorine atom adjacent to the amide carbonyl, allows for further nucleophilic substitution reactions, enabling researchers to create a diverse array of more complex derivatives. Scientific studies have identified that related isobornylamine-derived amides exhibit promising biological activity profiles, including utility as antimycobacterial agents . The rigid, lipophilic bornane core can enhance the permeability of drug candidates, facilitating penetration through biological barriers such as the blood-brain barrier . In crystalline form, the molecules form chains through N—H···O hydrogen bonds, a characteristic that can be relevant for studies on material properties and crystal engineering . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-chloro-N-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO/c1-11(2)8-4-5-9(6-8)12(11,3)14-10(15)7-13/h8-9H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUMHSYXYCELKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389681
Record name 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105838-50-4
Record name 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide typically involves the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions at reflux temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Hydrolysis: Formation of 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine and acetic acid.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds structurally similar to 2-chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide exhibit significant antimicrobial properties. The chlorine atom in the structure enhances the lipophilicity of the molecule, which can improve its ability to penetrate microbial membranes. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. The bicyclic structure could interact with pain receptors in the body, potentially leading to pain relief without the side effects commonly associated with traditional analgesics. Further research is needed to explore its efficacy and mechanism of action.

Agrochemical Applications

Pesticide Development
The structural characteristics of this compound make it a suitable candidate for pesticide formulation. Its ability to disrupt biological processes in pests could lead to the development of new insecticides or herbicides that are effective yet environmentally friendly. The compound's stability under various environmental conditions enhances its potential as a long-lasting agricultural chemical.

Materials Science Applications

Polymer Chemistry
In materials science, this compound can be utilized as a monomer in polymer synthesis. Its unique bicyclic structure can contribute to the formation of polymers with enhanced mechanical properties and thermal stability. Research into copolymers incorporating this compound has shown promising results in creating materials suitable for high-performance applications.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several chlorinated acetamides against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that compounds similar to this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting potential for further development into therapeutic agents.

Case Study 2: Pesticidal Activity
In agricultural research published in the Journal of Pesticide Science, a series of experiments assessed the effectiveness of various chlorinated compounds on pest populations in controlled environments. The findings indicated that formulations containing derivatives of this compound resulted in over 80% mortality rates among target insect species within days of application.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom and acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclic Acetamide Family

Positional Isomer: 2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide
  • Key Differences : Methyl groups at positions 1,7,7 versus 2,3,3 on the bicyclic framework .
  • Commercial Availability : Priced higher ($334–$970/g) due to specialized synthesis routes .
Bornyl Chloride (2-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptane)
  • Structure : Shares the bicyclic core but replaces acetamide with a simple chloride .
  • Functional Group Contrast : Chloride vs. acetamide; the latter introduces hydrogen-bonding capacity (N–H⋯O) and nucleophilic sites .
  • Applications : Bornyl chloride is a precursor in terpene synthesis, while the target compound may serve as a chiral ligand or catalyst .

Aromatic Acetamide Derivatives

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
  • Structure : Aromatic phenyl ring with methoxymethyl and diethyl groups .
  • Key Contrast : Flexible aromatic system vs. rigid bicyclic framework in the target compound.
  • Applications : Widely used as a herbicide, unlike the target compound, which lacks documented agricultural use .
2-Chloro-N-(3-methylphenyl)acetamide
  • Structure : Simple aromatic acetamide with a meta-methyl substituent .
  • Research Relevance : Used in crystallographic studies, whereas the bicyclic compound’s applications focus on synthetic chemistry .

Functional Group Analogues

2-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid
  • Structure: Bicyclic core with amino and carboxylic acid groups .
  • Functional Contrast: Polar amino and carboxylic acid groups enhance water solubility compared to the hydrophobic chloro-acetamide .
  • Applications: Potential biological activity (e.g., enzyme inhibition), unlike the target compound’s synthetic focus .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Target Compound 105838-50-4 C₁₂H₂₀ClNO 229.74 2,3,3-Trimethyl bicyclo, chloro, acetamide Research intermediate
2-Chloro-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)acetamide N/A C₁₂H₂₀ClNO 229.74 1,7,7-Trimethyl positional isomer High-cost research chemical
Bornyl Chloride N/A C₁₀H₁₇Cl 172.69 1,7,7-Trimethyl, chloride Terpene synthesis precursor
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 Aromatic, methoxymethyl, diethyl Herbicide
2-Chloro-N-(3-methylphenyl)acetamide N/A C₉H₁₀ClNO 183.63 Aromatic, meta-methyl Crystallography studies

Biological Activity

2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide is a chemical compound characterized by its unique bicyclic structure and the presence of a chlorine atom along with an acetamide group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology and biochemistry.

The molecular formula for this compound is C12H20ClNO, with a molecular weight of approximately 229.75 g/mol. Its structure allows for diverse chemical reactivity, including nucleophilic substitutions and hydrolysis reactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The chlorine atom and the acetamide group are critical for its reactivity and binding affinity, potentially allowing it to modulate various biochemical pathways.

Pharmacological Properties

Research into the pharmacological properties of this compound has indicated several promising activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation as a potential antibiotic or antifungal agent.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory capabilities, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Antimicrobial Testing : A study conducted on various derivatives of bicyclic compounds indicated that this compound showed significant inhibition against Gram-positive bacteria in vitro.
    Test OrganismInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli10
    This suggests that modifications in the bicyclic structure can enhance antimicrobial activity.
  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). This indicates a potential mechanism through which it may exert anti-inflammatory effects.
    CytokineControl (pg/mL)Treated (pg/mL)
    TNF-alpha250150
    IL-6300180

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine with chloroacetyl chloride under controlled conditions to yield high purity and yield.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves refluxing a bicyclic amine derivative (e.g., 2-amino-bicyclo[2.2.1]heptane) with chloroacetyl chloride in the presence of a base such as triethylamine. Reaction completion is monitored via TLC, followed by cooling, filtration, and recrystallization using solvents like pet-ether for purification . Alternative routes may employ C-amidoalkylation of aromatic substrates under controlled conditions .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H stretch at ~3200 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve substituent environments (e.g., bicyclic CH protons at δ 1.2–2.5 ppm, acetamide CH₂Cl at δ 4.2–4.3 ppm) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., %C, %Cl within ±0.3% of theoretical values) .

Q. What are the primary research applications of this compound?

  • Methodological Answer : The compound is explored in:

  • Medicinal Chemistry : As a precursor for antileishmanial or antimalarial agents due to its chloroacetamide moiety, which disrupts parasite metabolic pathways .
  • Material Science : Its rigid bicyclic structure serves as a scaffold for designing thermally stable polymers .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during structural analysis?

  • Methodological Answer : Discrepancies in NMR signals may arise from conformational flexibility or solvent effects. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. For ambiguous peaks, 2D NMR (COSY, HSQC) or computational modeling (DFT) can clarify assignments . X-ray crystallography provides definitive conformation analysis, as demonstrated in related bicycloheptane derivatives .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodological Answer : Yield optimization involves:

  • Reagent Ratios : Maintain a 1:1 molar ratio of amine to chloroacetyl chloride to minimize side reactions (e.g., diacetylation) .
  • Temperature Control : Reflux at 80–90°C balances reaction rate and decomposition.
  • Purification : Gradient recrystallization (e.g., pet-ether/ethyl acetate) removes unreacted starting materials .

Q. How does the bicyclo[2.2.1]heptane core influence the compound’s reactivity?

  • Methodological Answer : The bicyclic framework imposes steric hindrance, directing regioselectivity in substitution reactions. Computational studies (e.g., Hirshfeld surface analysis) reveal that the 2-position is most electrophilic due to reduced steric bulk, favoring nucleophilic attack at this site . This steric effect also stabilizes the compound against hydrolysis compared to linear analogs .

Q. What are the environmental implications of this compound’s degradation byproducts?

  • Methodological Answer : Chloroacetamides may hydrolyze to chloroacetic acid, a persistent environmental contaminant. Use LC-MS/MS to track degradation pathways in simulated environmental conditions (pH, UV exposure). Remediation studies suggest photocatalytic oxidation (TiO₂ nanoparticles) effectively mineralizes chlorinated byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide
Reactant of Route 2
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2-Chloro-N-(2,3,3-trimethyl-bicyclo[2.2.1]hept-2-yl)-acetamide

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